molecular formula C28H29N3O5 B11137323 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11137323
M. Wt: 487.5 g/mol
InChI Key: QFNYVJSQLFWWRX-LCUIJRPUSA-N
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Description

5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining multiple functional groups, including an ethoxyphenyl group, a hydroxy group, an imidazole ring, and a benzofuran moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.

    Introduction of the Imidazole Ring: This can be achieved by reacting an appropriate alkyl halide with imidazole under basic conditions.

    Coupling Reactions: The ethoxyphenyl group and other substituents are introduced through coupling reactions, such as Suzuki or Heck coupling.

    Final Cyclization: The final step involves cyclization to form the pyrrol-2-one core, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its imidazole ring is particularly interesting for binding studies.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imidazole ring might interact with metal ions or active sites in enzymes, while the hydroxy and ethoxy groups could form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(1H-pyrazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one sets it apart from similar compounds. The presence of the ethoxy group instead of a methoxy group, for example, can significantly alter its chemical reactivity and biological activity. Additionally, the specific arrangement of these groups can influence its overall stability and solubility, making it a unique candidate for various applications.

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

(4Z)-5-(4-ethoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H29N3O5/c1-3-35-22-8-5-19(6-9-22)25-24(26(32)20-7-10-23-21(16-20)15-18(2)36-23)27(33)28(34)31(25)13-4-12-30-14-11-29-17-30/h5-11,14,16-18,25,32H,3-4,12-13,15H2,1-2H3/b26-24-

InChI Key

QFNYVJSQLFWWRX-LCUIJRPUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CCCN5C=CN=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCCN5C=CN=C5

Origin of Product

United States

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